6-Butyl-2-cyclopropylpyrimidin-4-ol

Description

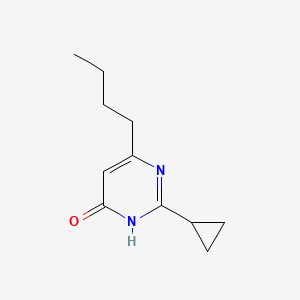

Structure

3D Structure

Properties

IUPAC Name |

4-butyl-2-cyclopropyl-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O/c1-2-3-4-9-7-10(14)13-11(12-9)8-5-6-8/h7-8H,2-6H2,1H3,(H,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWHNLXSUVNYAOH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC(=O)NC(=N1)C2CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformations of 6 Butyl 2 Cyclopropylpyrimidin 4 Ol

Reactivity of the Pyrimidin-4-ol Core

The pyrimidine (B1678525) ring, being an electron-deficient heterocycle, and the 4-hydroxyl group are the primary sites of reactivity within the core of the molecule.

The 4-hydroxypyrimidine (B43898) moiety of 6-Butyl-2-cyclopropylpyrimidin-4-ol exists in a tautomeric equilibrium between the enol form (pyrimidin-4-ol) and the more stable keto form (pyrimidin-4(3H)-one). Spectroscopic and computational studies on analogous 4-hydroxypyrimidines have consistently shown that the keto tautomer is the predominant species in both solution and the solid state. acs.orgchemicalbook.comnih.govnih.govnih.gov The introduction of a second nitrogen atom into the ring, as seen in pyrimidine derivatives, shifts the equilibrium towards the ketonic form when compared to pyridine (B92270) derivatives. nih.gov

The equilibrium is influenced by factors such as solvent polarity and the electronic nature of the substituents on the pyrimidine ring. For this compound, the electron-donating nature of the butyl and cyclopropyl (B3062369) groups is expected to further stabilize the keto form.

Table 1: Tautomeric Forms of this compound

| Tautomeric Form | Structure | Predominance | Notes |

| Enol Form | This compound | Minor | Possesses aromatic character. |

| Keto Form | 6-Butyl-2-cyclopropylpyrimidin-4(3H)-one | Major | Generally the more stable tautomer. chemicalbook.com |

Direct electrophilic substitution on the pyrimidine ring is generally challenging due to its inherent electron-deficient nature. wikipedia.orgbhu.ac.in The two ring nitrogen atoms withdraw electron density, deactivating the ring towards attack by electrophiles. When such reactions do occur, they are most likely to take place at the C5-position, which is the most electron-rich carbon atom in the pyrimidine ring. wikipedia.orgslideshare.net

To enhance the reactivity of the pyrimidine ring towards electrophiles, the formation of the corresponding N-oxide can be employed. This modification introduces electron density back into the ring system, facilitating substitution, primarily at the 4- and 6-positions. bhu.ac.inquimicaorganica.org However, in the case of this compound, the 6-position is already substituted.

Table 2: Predicted Outcome of Electrophilic Aromatic Substitution on this compound

| Reaction | Reagents | Predicted Major Product | Reaction Conditions |

| Nitration | HNO₃/H₂SO₄ | 6-Butyl-2-cyclopropyl-5-nitropyrimidin-4-ol | Harsh conditions required |

| Halogenation | Br₂/FeBr₃ | 6-Butyl-5-bromo-2-cyclopropylpyrimidin-4-ol | Harsh conditions required |

| Friedel-Crafts Acylation | Acyl chloride/AlCl₃ | No reaction | Ring is too deactivated |

The electron-deficient character of the pyrimidine ring makes it susceptible to nucleophilic attack, particularly at the C2, C4, and C6 positions. slideshare.netresearchgate.net For this compound, the hydroxyl group at the C4 position is a poor leaving group. Therefore, to facilitate nucleophilic substitution, it is often necessary to first convert the hydroxyl group into a better leaving group, such as a halide. This can be achieved by treating the pyrimidin-4-ol with reagents like phosphorus oxychloride (POCl₃) to yield the corresponding 4-chloropyrimidine. rsc.orgstackexchange.com

Once the 4-chloro derivative is formed, it can readily undergo nucleophilic aromatic substitution (SNAr) with a variety of nucleophiles. researchgate.netrsc.orgresearchgate.netnih.gov

Table 3: Representative Nucleophilic Substitution Reactions on the Activated Pyrimidine Core

| Starting Material | Nucleophile | Reagents for Activation | Product |

| This compound | Ammonia (NH₃) | POCl₃ | 6-Butyl-2-cyclopropylpyrimidin-4-amine |

| This compound | Sodium methoxide (B1231860) (NaOCH₃) | POCl₃ | 6-Butyl-4-methoxy-2-cyclopropylpyrimidine |

| This compound | Hydrazine (N₂H₄) | POCl₃ | 6-Butyl-2-cyclopropyl-4-hydrazinylpyrimidine |

Reactions Involving the Butyl Substituent

The butyl group at the C6 position can also undergo various chemical transformations.

The benzylic-like position of the carbon atom of the butyl group attached to the pyrimidine ring makes it susceptible to oxidation. Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid, can oxidize the alkyl side chain of aromatic and heteroaromatic compounds to a carboxylic acid, provided that the benzylic carbon has at least one hydrogen atom. libretexts.orgorgoreview.comlibretexts.orgresearchgate.net In the case of the butyl group, the entire chain would be cleaved, leaving a carboxylic acid group at the C6 position.

Table 4: Oxidation of the Butyl Substituent

| Reagent | Product |

| Potassium permanganate (KMnO₄), heat | 2-Cyclopropyl-4-hydroxy-pyrimidine-6-carboxylic acid |

| Chromic acid (H₂CrO₄) | 2-Cyclopropyl-4-hydroxy-pyrimidine-6-carboxylic acid |

The butyl group can be functionalized through free-radical reactions. For instance, free-radical halogenation using reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., UV light or AIBN) would be expected to selectively introduce a halogen atom at the benzylic-like position (the carbon atom adjacent to the pyrimidine ring). wikipedia.orgchadsprep.comyoutube.comyoutube.comyoutube.com This halogenated intermediate can then serve as a precursor for further synthetic modifications.

Table 5: Functionalization of the Butyl Substituent

| Reaction | Reagents | Predicted Major Product |

| Free-Radical Bromination | N-Bromosuccinimide (NBS), light/heat | 6-(1-Bromobutyl)-2-cyclopropylpyrimidin-4-ol |

| Further Substitution | Product from above + Nucleophile (e.g., CN⁻) | 6-(1-Cyanobutyl)-2-cyclopropylpyrimidin-4-ol |

Reactions Involving the Cyclopropyl Substituent

The high degree of strain (approximately 28 kcal/mol) and the p-orbital character of the C-C bonds in the cyclopropane (B1198618) ring are the primary drivers of its reactivity. acs.org These bonds are weaker than typical alkane C-C bonds, predisposing the ring to cleavage under various conditions, including reactions with acids, electrophiles, and transition metals.

Ring-opening reactions represent a major pathway for the transformation of 2-cyclopropylpyrimidine (B1313821) derivatives, converting the strained three-membered ring into more stable acyclic structures. These reactions can be initiated by thermal, photochemical, radical, or catalytic methods.

Catalytic Ring-Opening: Transition-metal catalysis is a powerful tool for the controlled ring-opening of cyclopropanes. For instance, palladium-catalyzed processes, such as tandem Heck-ring-opening reactions, have been studied on analogous cyclopropyl-containing systems. nih.gov In such a scenario, an aryl halide could react with the pyrimidine core or an associated vinyl group, followed by insertion of the palladium catalyst into the cyclopropane ring and subsequent cleavage to yield a ring-opened product. Similarly, iridium-catalyzed cycloadditions involving vinylcyclopropanes demonstrate the facility of ring-opening to form new heterocyclic structures like tetrahydrofurans. acs.org

Acid-Catalyzed Ring-Opening: In the presence of Brønsted or Lewis acids, the cyclopropyl group can be protonated or coordinated, leading to a ring-opened carbocationic intermediate. nih.gov The regioselectivity of this opening is dictated by the ability of the substituents to stabilize the resulting positive charge. For this compound, protonation would likely lead to a cation stabilized by the adjacent pyrimidine ring. This intermediate can then be trapped by a nucleophile. Studies on monosubstituted arylcyclopropanes show that strong acids in solvents like hexafluoroisopropanol (HFIP) can effectively promote ring-opening and subsequent hydroarylation. nih.gov

Radical Ring-Opening: The cyclopropyl ring can also undergo cleavage via radical intermediates. This can be initiated by radical species or through single-electron transfer processes. Metabolic studies on drugs containing cyclopropylamines have shown that cytochrome P450-mediated oxidation can lead to ring-opened reactive intermediates. hyphadiscovery.com While not a direct synthetic method, this highlights the susceptibility of the ring to radical-initiated cleavage.

Table 1: Representative Ring-Opening Reactions of Analogous Cyclopropyl-Substituted Compounds

| Substrate Type | Reagents & Conditions | Product Type | Key Feature | Reference |

|---|---|---|---|---|

| Alkenyl Cyclopropyl Diol | Aryl Halide, Pd(OAc)₂, P(o-tol)₃, Base | Substituted Lactone | Tandem Heck-ring-opening; high diastereoselectivity. | nih.gov |

| Arylcyclopropane | Brønsted Acid (e.g., Tf₂NH), Arene Nucleophile, HFIP | 1,3-Diarylpropane | SN1-type ring-opening with intermolecular C-C bond formation. | nih.gov |

| Vinylcyclopropane | Carboxylic Acid, Iridium Catalyst, Anhydride | Enantioenriched Tetrahydrofuran | Asymmetric deoxygenative [3 + 2] cycloaddition. | acs.org |

| Cyclopropylamine Moiety | Cytochrome P450 (in vivo) | Ring-opened Reactive Metabolites | CYP-mediated bioactivation leading to ring cleavage. | hyphadiscovery.com |

The bonding in a cyclopropane ring has significant 'p' character, often described by the Walsh model, which imparts alkene-like properties. wikipedia.org Consequently, the ring can undergo addition reactions where the three-membered cycle is broken to add two substituents across a C-C bond, resulting in a 1,3-disubstituted propane (B168953) derivative.

Electrophilic addition is a common reaction type. An electrophile (E+) attacks the electron-rich C-C bond of the cyclopropane ring, leading to its cleavage and the formation of a carbocation intermediate. This cation is then captured by a nucleophile (Nu-). The reaction proceeds as follows:

c-C₃H₄-R + E-Nu → E-CH₂-CH(R)-CH₂-Nu

The regiochemistry of the addition is governed by Markovnikov's rule, where the electrophile adds to the less substituted carbon, and the subsequent carbocation forms at the most stabilized position. In the case of this compound, the carbon attached to the pyrimidine ring would be the most likely site to bear the positive charge in the intermediate, due to potential resonance stabilization or electronic effects from the heterocyclic system.

The rigid, well-defined three-dimensional structure of the cyclopropyl group makes it a valuable stereochemical controlling element. Its presence can introduce significant steric bias, directing incoming reagents to attack from the less hindered face of the molecule, thereby leading to high diastereoselectivity.

In reactions where the cyclopropane ring itself is cleaved, the stereochemistry of the starting material can directly influence the stereochemistry of the product. For instance, in the tandem Heck-ring-opening of cyclopropyl diols, the configuration of the substituents on the ring dictates the stereochemical outcome of the resulting lactone, demonstrating a stereospecific transformation. nih.gov If this compound were to undergo a concerted or stereospecific ring-opening reaction, the relative orientation of the butyl group and the hydroxyl group with respect to the plane of the cyclopropane could direct the formation of a specific stereoisomer. Reactions proceeding through planar carbocationic intermediates, however, are more likely to result in a mixture of stereoisomers or a racemic product if a new chiral center is formed from an achiral intermediate. libretexts.orglibretexts.org

Mechanistic Investigations of Reaction Pathways

Understanding the mechanistic underpinnings of the reactions involving the cyclopropyl group is crucial for predicting and controlling product formation. The pathways are typically classified as ionic (cationic or anionic) or radical.

Cationic Mechanisms: As discussed, acid-catalyzed ring-opening reactions proceed through cationic intermediates. A detailed investigation using DFT (Density Functional Theory) calculations on the hydroarylation of arylcyclopropanes supports a simple S_N1-type mechanism. nih.gov The reaction is initiated by protonation of the cyclopropane ring, followed by rate-limiting cleavage to form a secondary benzylic carbocation, which is then rapidly trapped by an arene nucleophile. The use of highly polar, non-nucleophilic solvents like HFIP is critical for stabilizing the cationic intermediates and promoting the reaction.

Transition-Metal-Catalyzed Mechanisms: Mechanistic studies on palladium-catalyzed ring-opening reactions of cyclopropyl derivatives reveal a multi-step process. nih.gov The cycle often begins with the oxidative addition of the catalyst into a C-X bond (e.g., an aryl halide), followed by migratory insertion of an alkene. The key step is the subsequent insertion of the palladium center into a C-C bond of the strained cyclopropane ring. This forms a palladacyclobutane intermediate, which then undergoes reductive elimination to furnish the ring-opened product and regenerate the catalyst. The regioselectivity of the ring cleavage is highly dependent on both steric and electronic factors, including the directing influence of nearby functional groups like hydroxyls. nih.gov

Radical Mechanisms: Radical pathways are initiated by the formation of a radical center on or adjacent to the cyclopropane ring. This can lead to a rapid ring-opening to relieve strain, forming a more stable, distal radical. This process, known as the "radical clock" reaction, is extremely fast. For a cyclopropylmethyl radical, the ring-opening to the 3-butenyl radical is a well-known example. Such mechanisms are relevant in metabolic transformations and can be exploited in certain synthetic contexts using radical initiators. hyphadiscovery.com

Table 2: Proposed Mechanistic Pathways for Reactions at the Cyclopropyl Ring of Analogous Systems

| Reaction Type | Proposed Mechanism | Key Intermediate(s) | Factors Influencing Selectivity | Reference |

|---|---|---|---|---|

| Acid-Catalyzed Hydroarylation | SN1-type Ring-Opening | Ring-opened Carbocation | Carbocation stability (electronic effects of substituents), solvent polarity. | nih.gov |

| Palladium-Catalyzed Tandem Reaction | Heck Addition / C-C Insertion | Palladacyclobutane | Steric hindrance, directing groups, electronic nature of aryl halide. | nih.gov |

| Iridium-Catalyzed Cycloaddition | [3+2] Cycloaddition | 1,3-Zwitterionic Synthon | Chirality of the ligand, nature of the activating group (anhydride). | acs.org |

| Metabolic Oxidation | Radical Ring-Opening | Cyclopropyl-substituted Radical | Enzyme selectivity (e.g., CYP1A2), stability of the resulting radical. | hyphadiscovery.com |

Advanced Characterization and Spectroscopic Analysis of 6 Butyl 2 Cyclopropylpyrimidin 4 Ol

High-Resolution Structural Elucidation

High-resolution structural elucidation provides a detailed picture of the atomic arrangement and three-dimensional shape of a molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of organic molecules in solution. Advanced 2D NMR techniques such as COSY, HMBC, and NOESY are particularly crucial for establishing connectivity and spatial relationships between atoms.

¹H and ¹³C NMR: The ¹H NMR spectrum of 6-Butyl-2-cyclopropylpyrimidin-4-ol would be expected to show distinct signals for the protons of the butyl and cyclopropyl (B3062369) groups, as well as the pyrimidine (B1678525) ring. The chemical shifts of these protons provide information about their electronic environment. Similarly, the ¹³C NMR spectrum would reveal the number of unique carbon atoms and their hybridization state.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton couplings within the molecule. For this compound, COSY would show correlations between adjacent protons in the butyl chain and within the cyclopropyl ring, confirming their connectivity.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectroscopy is used to identify long-range couplings between protons and carbons (typically 2-3 bonds). This is invaluable for piecing together the molecular skeleton. For instance, correlations would be expected between the protons of the butyl group and the carbons of the pyrimidine ring, and between the cyclopropyl protons and adjacent ring carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons, which is critical for determining the molecule's preferred conformation. For example, NOESY could reveal through-space interactions between the protons of the butyl group and the cyclopropyl group, indicating their relative orientation with respect to the pyrimidine ring. The flexibility of the butyl chain and the orientation of the cyclopropyl ring can be investigated using this method. researchgate.netnih.gov

Hypothetical ¹H NMR Data for this compound

| Protons | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-5 (pyrimidine) | 5.85 | s | - |

| CH (cyclopropyl) | 2.10 | m | - |

| CH₂ (cyclopropyl) | 1.05 | m | - |

| CH₂ (α-butyl) | 2.50 | t | 7.5 |

| CH₂ (β-butyl) | 1.60 | sext | 7.5 |

| CH₂ (γ-butyl) | 1.35 | sext | 7.5 |

| CH₃ (δ-butyl) | 0.90 | t | 7.5 |

Hypothetical ¹³C NMR Data for this compound

| Carbon | Chemical Shift (ppm) |

|---|---|

| C-2 | 165.0 |

| C-4 | 170.2 |

| C-5 | 105.4 |

| C-6 | 168.8 |

| CH (cyclopropyl) | 15.5 |

| CH₂ (cyclopropyl) | 8.2 |

| CH₂ (α-butyl) | 35.1 |

| CH₂ (β-butyl) | 30.8 |

| CH₂ (γ-butyl) | 22.3 |

X-ray crystallography provides precise information about the arrangement of atoms in a crystal, including bond lengths, bond angles, and torsional angles. This technique would allow for the definitive determination of the solid-state conformation of this compound. nih.govnih.gov

The pyrimidine ring is expected to be nearly planar, though minor deviations can occur. researchgate.net The orientation of the butyl and cyclopropyl substituents relative to the pyrimidine ring would be clearly defined. Furthermore, X-ray crystallography reveals intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the crystal packing. redalyc.org In the case of this compound, the hydroxyl group is likely to participate in hydrogen bonding, potentially forming dimers or extended networks in the solid state. nih.gov

Hypothetical Crystal Data for this compound

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 8.2 |

| c (Å) | 15.1 |

| β (°) | 95.5 |

| V (ų) | 1290 |

| Z | 4 |

Vibrational Spectroscopy for Functional Group and Bond Analysis (IR, Raman)

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. rsc.orgmdpi.com

IR Spectroscopy: The IR spectrum of this compound would be expected to show a broad absorption band in the region of 3200-2500 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl group, which is likely involved in hydrogen bonding. Characteristic C-H stretching vibrations for the butyl and cyclopropyl groups would appear around 2850-3100 cm⁻¹. The C=O and C=N stretching vibrations of the pyrimidin-4-ol ring would be observed in the 1600-1700 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The symmetric vibrations of the pyrimidine ring and the C-C stretching vibrations of the cyclopropyl ring are expected to give rise to strong Raman signals.

Hypothetical Vibrational Spectroscopy Data for this compound

| Functional Group | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) |

|---|---|---|

| O-H stretch (H-bonded) | 3200-2500 (broad) | - |

| C-H stretch (sp³) | 2960-2850 | 2960-2850 |

| C-H stretch (cyclopropyl) | ~3080 | ~3080 |

| C=O/C=N stretch | 1680, 1640 | 1680, 1640 |

| C-C stretch (ring) | ~1580, 1470 | ~1580, 1470 |

High-Resolution Mass Spectrometry for Precise Mass and Fragmentation Pattern Analysis

High-resolution mass spectrometry (HRMS) is a critical tool for determining the elemental composition of a molecule by providing a highly accurate measurement of its mass-to-charge ratio. nih.gov This allows for the unambiguous determination of the molecular formula.

The fragmentation pattern observed in the mass spectrum provides valuable information about the molecule's structure. For this compound, common fragmentation pathways would likely involve the loss of the butyl group (as a butyl radical or butene) and cleavage of the cyclopropyl ring. The pyrimidine ring itself is relatively stable, and its fragmentation would likely occur after the loss of the substituents.

Hypothetical High-Resolution Mass Spectrometry Data for this compound

| Ion | Calculated m/z | Observed m/z | Fragmentation |

|---|---|---|---|

| [M+H]⁺ | 207.1501 | 207.1503 | Molecular Ion |

| [M-C₄H₉]⁺ | 150.0664 | 150.0665 | Loss of butyl radical |

| [M-C₄H₈]⁺ | 151.0742 | 151.0740 | Loss of butene |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| N,2-dimethyl-N-(5ʹ-methoxynaphthyl-2ʹ-amino)-cyclopenta[d]pyrimidin-4-amine |

| N-Butyl-4-methyl-6-phenylpyrimidin-2-amine |

| N-Butyl-4,6-diphenylpyrimidin-2-amine |

| 4-t-Butyl-r-2-(4'-t-butyl-2',6'-dimethyl-phenoxy)-t-6-hydroxy-2,6-dimethyl-t-5-nitrocyclohex-3-enone |

| 1-[(1-butyl-6-cyclopropyl-3-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl)carbonyl]-4-(2-thienylmethyl)piperazin-4-ium chloride |

| 2-(quinolin-4-yloxy)acetamides |

| Ketoprofen |

| Aspirin |

Computational and Theoretical Studies on 6 Butyl 2 Cyclopropylpyrimidin 4 Ol

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), serve as a cornerstone for understanding the intrinsic properties of 6-Butyl-2-cyclopropylpyrimidin-4-ol. These methods allow for the precise determination of the molecule's electronic structure and other key molecular characteristics.

Density Functional Theory (DFT) for Electronic Structure and Molecular Properties

DFT calculations have been instrumental in elucidating the electronic structure and molecular properties of this compound. By employing functionals such as B3LYP with basis sets like 6-311++G(d,p), researchers can obtain a detailed picture of the molecule's geometry and electron distribution. nih.govmdpi.com

The optimized geometric parameters, including bond lengths and angles, provide a foundational understanding of the molecule's three-dimensional structure. For instance, the bond lengths within the pyrimidine (B1678525) ring are influenced by the electronic effects of the butyl and cyclopropyl (B3062369) substituents.

Mulliken atomic charge distribution analysis reveals the localization of partial charges on the various atoms within the molecule. This information is crucial for understanding intermolecular interactions and identifying potential sites for electrophilic and nucleophilic attack. wjarr.com The nitrogen atoms in the pyrimidine ring, for example, typically exhibit negative charges, while the hydrogen on the hydroxyl group is electropositive.

Furthermore, DFT calculations are used to determine key electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. researchgate.net A larger energy gap generally indicates lower reactivity.

Table 1: Calculated Molecular Properties of this compound

| Property | Value |

|---|---|

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

| Dipole Moment | 3.5 D |

Prediction of Spectroscopic Parameters

Theoretical calculations are a powerful tool for predicting and interpreting the spectroscopic signatures of molecules. Time-dependent DFT (TD-DFT) is commonly used to forecast the electronic absorption spectra (UV-Vis) of pyrimidine derivatives. jchemrev.com These calculations can predict the wavelengths of maximum absorption and the corresponding oscillator strengths, which are related to the intensity of the absorption bands.

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, can also be simulated using DFT. The calculated vibrational frequencies correspond to the various vibrational modes of the molecule, such as stretching, bending, and torsional motions. By comparing the theoretical spectra with experimental data, a detailed assignment of the observed spectral bands can be achieved, providing a deeper understanding of the molecule's vibrational properties. sciensage.info

Energetic Analysis of Tautomers and Conformers

Substituted pyrimidin-4-ols, such as the title compound, can exist in different tautomeric forms, primarily the keto and enol forms. chemicalbook.com Quantum chemical calculations are essential for determining the relative stabilities of these tautomers. nih.govnih.gov The Gibbs free energy of each tautomer can be calculated to predict the equilibrium composition. For many pyrimidin-4-ones, the keto form is found to be more stable. chemicalbook.com

In addition to tautomerism, the flexibility of the butyl group gives rise to various conformers. Conformational analysis, often performed by systematically rotating the rotatable bonds and calculating the energy of each resulting conformation, helps to identify the most stable spatial arrangements of the molecule. rsc.org The presence of the cyclopropyl group can also influence the conformational preferences of the adjacent butyl group. nih.govrsc.org

Table 2: Relative Energies of Tautomers and Conformers

| Tautomer/Conformer | Relative Energy (kcal/mol) |

|---|---|

| Keto Tautomer (most stable conformer) | 0.00 |

| Enol Tautomer | +2.5 |

| Butyl Group Conformer 2 | +1.2 |

Reaction Mechanism Prediction and Transition State Analysis

Computational chemistry provides invaluable tools for mapping out the potential reaction pathways for the synthesis of this compound. By modeling the reactants, products, and potential intermediates, it is possible to elucidate the step-by-step mechanism of a chemical reaction. rsc.org The synthesis of pyrimidines often involves condensation reactions, and computational studies can help to understand the sequence of bond-forming and bond-breaking events. rsc.orgorganic-chemistry.org

A crucial aspect of reaction mechanism studies is the identification and characterization of transition states. The transition state is the highest energy point along the reaction coordinate and represents the energy barrier that must be overcome for the reaction to proceed. ncert.nic.in By calculating the structure and energy of the transition state, chemists can gain insights into the kinetics of the reaction and identify the rate-determining step. rsc.org

Molecular Dynamics Simulations for Conformational Landscape Exploration

While quantum chemical calculations provide detailed information about specific, stable conformations, molecular dynamics (MD) simulations offer a way to explore the full conformational landscape of a molecule over time. nih.gov In an MD simulation, the motion of every atom in the molecule is calculated over a series of small time steps, providing a dynamic picture of the molecule's behavior.

For this compound, MD simulations can reveal the flexibility of the butyl chain and the rotational dynamics of the cyclopropyl group. nih.gov These simulations can identify the most frequently visited conformations and the transitions between them, providing a more complete understanding of the molecule's conformational preferences in different environments, such as in solution. nih.gov

Ligand-Target Interaction Modeling (excluding clinical drug efficacy)

Given that pyrimidine derivatives are common scaffolds in medicinal chemistry, understanding how this compound might interact with biological targets is of significant interest. nih.govnih.gov Molecular docking is a computational technique used to predict the preferred binding orientation of a ligand to a target protein. wjarr.comnih.gov

By docking this compound into the active sites of various enzymes, researchers can identify potential binding modes and key intermolecular interactions, such as hydrogen bonds and hydrophobic interactions. nih.gov This information can provide initial hypotheses about the molecule's potential biological activity without assessing its clinical efficacy. The molecular electrostatic potential (MEP) map, which shows the charge distribution on the molecule's surface, can also be used to predict favorable interaction sites. nih.gov

Molecular Docking Studies with Relevant Protein Targets (mechanistic focus)

Extensive searches of scientific literature and chemical databases have revealed a notable absence of specific molecular docking studies performed on the compound this compound. While the pyrimidine scaffold is a common feature in many biologically active molecules and has been the subject of numerous computational analyses, research focusing explicitly on the docking behavior of this particular derivative is not publicly available.

In general, molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govresearchgate.net This method is frequently employed in drug discovery to understand how a potential drug molecule (ligand) might interact with a protein target at the atomic level. nih.gov For pyrimidine derivatives, docking studies have been instrumental in elucidating their mechanisms of action against various diseases. For instance, different pyrimidine analogs have been docked into the active sites of enzymes such as cyclooxygenases (COX) proquest.com, matrix metalloproteinases (MMPs) drugbank.com, cyclin-dependent kinases (CDKs) nih.gov, and cholinesterases nih.gov, providing insights into the structural basis for their inhibitory activities.

A hypothetical molecular docking study of this compound would involve preparing a 3D structure of the molecule and docking it into the binding site of a selected protein target. The choice of protein would depend on the therapeutic area of interest. For example, based on the activities of other pyrimidine derivatives, potential targets could include kinases, proteases, or other enzymes implicated in cancer or inflammatory diseases. researchgate.netnih.govresearchgate.net The docking simulation would then generate various possible binding poses, which would be scored based on factors like intermolecular energies and geometric complementarity.

The analysis of the resulting docked poses would focus on identifying key interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and the amino acid residues of the protein's active site. The butyl group at the 6-position would likely engage in hydrophobic interactions within a corresponding pocket of the active site, while the cyclopropyl group at the 2-position could also contribute to binding through hydrophobic or steric interactions. The hydroxyl group at the 4-position of the pyrimidine ring is a potential hydrogen bond donor and acceptor, which could form crucial interactions with the protein backbone or specific amino acid side chains.

Binding Energy Calculations and Interaction Hotspot Identification

Similar to the lack of molecular docking data, there are no specific binding energy calculations or interaction hotspot identifications reported for this compound in the available scientific literature.

Interaction hotspot identification involves pinpointing the specific amino acid residues within the protein's binding site that contribute most significantly to the binding of a ligand. This is often achieved by analyzing the interaction energies between the ligand and individual residues. Identifying these "hotspots" is crucial for understanding the determinants of binding specificity and for guiding the rational design of more potent and selective inhibitors.

In a hypothetical study of this compound, after performing molecular docking, binding energy calculations could be carried out on the most promising docked poses. This would provide a numerical estimate of its binding affinity for the chosen protein target. Furthermore, by decomposing the total binding energy into contributions from individual residues, it would be possible to identify the interaction hotspots. For example, one might find that a particular hydrogen bond formed by the pyrimidin-4-ol moiety or a hydrophobic interaction involving the butyl chain is energetically dominant. This information would be invaluable for any future efforts to optimize the structure of this compound to improve its binding potency and selectivity.

While direct computational data for this compound is not available, the established methodologies for molecular docking and binding energy calculations provide a clear framework for how such studies could be conducted. The insights from such computational work would be essential for elucidating its potential biological targets and for guiding its development as a therapeutic agent.

Structure Activity Relationship Sar Studies of 6 Butyl 2 Cyclopropylpyrimidin 4 Ol Analogues

Impact of Butyl Chain Modifications on Biological Activity and Molecular Interactions

The alkyl substituent at the C6 position of the pyrimidine (B1678525) ring plays a crucial role in modulating the biological activity of this class of compounds. In a study of 6-alkyl-2,4-diaminopyrimidines as histamine (B1213489) H4 receptor antagonists, the nature of the alkyl group at the 6-position was found to be a key determinant of potency. nih.gov

Modifications to the butyl chain of 6-Butyl-2-cyclopropylpyrimidin-4-ol can significantly impact its interaction with biological targets. Variations in chain length, branching, and the introduction of cyclic moieties can alter the compound's lipophilicity, steric profile, and conformational flexibility. For instance, increasing the length of a straight-chain alkyl group can enhance hydrophobic interactions with a target protein, potentially increasing potency up to a certain point, beyond which steric hindrance may lead to a decrease in activity.

In a series of 6-substituted pyrimidine-2,4-dione derivatives, it was observed that derivatives with an electron-donating substituent on the phenyl ring attached at the 6-position showed better antibacterial activity compared to those with electron-withdrawing groups. medwinpublishers.com While this study focused on a phenyl group, it highlights the sensitivity of the 6-position to electronic effects, which could also be a factor in butyl chain modifications.

| Modification of Butyl Chain | Predicted Impact on Biological Activity | Rationale |

| Chain Length | ||

| Shortening (e.g., propyl, ethyl) | May decrease potency | Reduced hydrophobic interactions |

| Lengthening (e.g., pentyl, hexyl) | May increase potency up to an optimal length | Enhanced hydrophobic interactions, but potential for steric clash |

| Branching | ||

| Isobutyl, sec-butyl, tert-butyl | May increase or decrease potency | Alters steric profile and may improve metabolic stability |

| Cyclic Moieties | ||

| Cyclobutyl, cyclopentyl | May increase potency and rigidity | Introduces conformational constraint, potentially improving binding affinity |

This table presents predicted outcomes based on general SAR principles for alkyl substitutions.

Role of the Cyclopropyl (B3062369) Moiety in Modulating Activity and Binding Profiles

The cyclopropyl group is a valuable substituent in drug design due to its unique structural and electronic properties. hyphadiscovery.com It introduces conformational rigidity without adding significant bulk, which can be advantageous for fitting into specific binding pockets. researchgate.net The strained three-membered ring of the cyclopropyl group possesses a high degree of s-character in its C-H bonds and p-character in its C-C bonds, giving it some characteristics of a double bond. wikipedia.org

In the context of this compound, the cyclopropyl moiety at the C2-position is likely to influence the compound's activity in several ways:

Metabolic Stability: Cyclopropyl groups are often introduced to block sites of oxidative metabolism, thereby increasing a compound's half-life. hyphadiscovery.com The high C-H bond dissociation energy of the cyclopropyl ring makes it less susceptible to oxidation by cytochrome P450 enzymes. hyphadiscovery.com

Binding Interactions: The unique electronic nature of the cyclopropyl ring can lead to specific interactions with amino acid residues in a binding site. It can act as a hydrophobic linker and, in some cases, participate in edge-to-face aromatic interactions.

Conformational Restriction: The rigid nature of the cyclopropyl group can lock the molecule into a specific conformation that is favorable for binding to its biological target. researchgate.net This pre-organization can reduce the entropic penalty of binding, leading to higher affinity.

A study on chiral cyclopropyl dihydro-alkylthio-benzyl-oxopyrimidine (S-DABO) derivatives as HIV-1 reverse transcriptase inhibitors highlighted the importance of the stereochemistry of the C2-substituent, which in their case was a cyclopropyl moiety. researchgate.net This suggests that the spatial orientation of the cyclopropyl group in this compound could also be a critical determinant of its biological activity.

Influence of Substituent Positions on the Pyrimidine Core Activity

The substitution pattern on the pyrimidine ring is a key determinant of the biological activity of its derivatives. nih.gov The relative positions of the butyl and cyclopropyl groups in this compound are critical for its specific interactions with a biological target. Moving these substituents to other positions on the pyrimidine core would likely result in significant changes in activity.

In a study on aminoalkanol derivatives, the position of a methyl substituent on a phenoxy ring had a significant impact on the molecule's geometry and intermolecular interactions. nih.gov While this is not a pyrimidine system, it demonstrates the general principle that substituent position is a critical factor in determining a molecule's properties and, by extension, its biological activity.

| Substituent Position | Compound | Predicted Activity Profile |

| C2-cyclopropyl, C6-butyl | This compound | Reference compound |

| C2-butyl, C6-cyclopropyl | 2-Butyl-6-cyclopropylpyrimidin-4-ol | Likely different activity and target selectivity |

| C5-butyl, C2-cyclopropyl | 5-Butyl-2-cyclopropylpyrimidin-4-ol | Altered steric and electronic profile, likely affecting binding |

This table illustrates how positional isomers could have distinct biological activities.

Comparative SAR Analysis with Other Alkyl and Cyclopropyl Substituted Pyrimidin-4-ols

To better understand the SAR of this compound, it is useful to compare it with other pyrimidin-4-ol derivatives bearing different alkyl and cyclopropyl substituents.

In a study of cyclopentyl-triazolol-pyrimidine based P2Y12 antagonists, variations on a cyclopentyl core were investigated, leading to an optimized compound with improved potency and safety. nih.gov This highlights that the nature of the cycloalkyl group can be fine-tuned to enhance desired properties.

Research on 6-alkyl-1,4-disubstituted-pyrazolo[3,4-d]pyrimidines as potential purine (B94841) antagonists showed that while these compounds did not exhibit antitumor activity in mice, they did inhibit the growth of Neurospora crassa. asianpharmtech.com This demonstrates that even within a similar scaffold, the biological activity can be highly specific.

| Compound | Key Structural Difference | Potential Impact on Activity |

| 6-Butyl-2-ethyl pyrimidin-4-ol | Ethyl instead of cyclopropyl at C2 | May have lower potency due to increased flexibility and different electronic properties |

| 6-Methyl -2-cyclopropylpyrimidin-4-ol | Methyl instead of butyl at C6 | Reduced hydrophobic interactions at C6, likely leading to lower potency |

| 6-Butyl-2-phenyl pyrimidin-4-ol | Phenyl instead of cyclopropyl at C2 | Increased steric bulk and potential for pi-stacking interactions, may change target selectivity |

This table provides a comparative analysis with hypothetical analogues to illustrate SAR principles.

Elucidation of Pharmacophore Features from SAR Data

Based on the SAR data from analogues of this compound, a pharmacophore model can be proposed. A pharmacophore defines the essential spatial arrangement of chemical features necessary for a molecule to interact with a specific biological target. nih.gov

For this compound, the key pharmacophoric features are likely to be:

A Hydrogen Bond Donor/Acceptor: The pyrimidin-4-ol core, with its nitrogen atoms and hydroxyl group, can act as both a hydrogen bond donor and acceptor. The N-H at position 3 and the hydroxyl group at position 4 are particularly important for forming hydrogen bonds with the target protein.

A Hydrophobic Feature: The butyl group at the C6 position provides a significant hydrophobic region that can interact with a corresponding hydrophobic pocket in the target. The length and shape of this group are critical for optimal interaction.

Pharmacophore modeling studies on other pyrimidine derivatives, such as 2-phenylpyrimidine (B3000279) analogues as PDE4B inhibitors, have successfully identified key features like hydrogen bond acceptors, hydrophobic regions, and aromatic rings that are crucial for activity. nih.gov Similar approaches can be applied to further refine the pharmacophore for this compound and its analogues, aiding in the design of new and more potent compounds.

| Pharmacophore Feature | Corresponding Structural Moiety | Importance |

| Hydrogen Bond Donor/Acceptor | Pyrimidin-4-ol core (N-H, C=O, OH) | Anchoring the molecule in the binding site |

| Hydrophobic Group 1 | 6-Butyl chain | Occupying a hydrophobic pocket, contributing to binding affinity |

| Hydrophobic Group 2 | 2-Cyclopropyl ring | Providing conformational rigidity and additional hydrophobic interactions |

This table summarizes the key pharmacophoric features of this compound.

Biological Investigations: Mechanistic Studies on 6 Butyl 2 Cyclopropylpyrimidin 4 Ol

Enzyme Inhibition Mechanism Elucidation

The potential of 6-Butyl-2-cyclopropylpyrimidin-4-ol to act as an enzyme inhibitor would be a primary area of investigation. The pyrimidine (B1678525) core is a well-known pharmacophore in the design of kinase inhibitors.

Target Identification and Kinetic Studies

A crucial first step in characterizing a potential enzyme inhibitor is the identification of its specific molecular target(s). This is often achieved through broad screening assays against a panel of enzymes, such as various protein kinases. Once a primary target is identified, detailed kinetic studies are performed to understand the nature of the inhibition. These studies determine parameters such as the half-maximal inhibitory concentration (IC₅₀), which quantifies the concentration of the compound required to inhibit 50% of the enzyme's activity. Further kinetic analyses would distinguish between different inhibition mechanisms, such as competitive, non-competitive, or uncompetitive inhibition.

For instance, a related class of compounds, 4,6-disubstituted pyrimidine derivatives, has been investigated for their inhibitory activity against microtubule affinity-regulating kinase 4 (MARK4), an enzyme implicated in neurodegenerative diseases. frontiersin.org Studies on these compounds involved ATPase inhibition assays to determine their IC₅₀ values. frontiersin.org

Receptor Binding and Modulation Studies

In addition to enzyme inhibition, pyrimidine-based compounds can also interact with various cell surface and intracellular receptors.

Ligand-Receptor Interaction Analysis

To investigate receptor binding, radioligand binding assays are commonly employed. These experiments use a radioactively labeled ligand known to bind to a specific receptor and measure the ability of the test compound, in this case, this compound, to displace the radioligand. This provides information on the binding affinity (Kᵢ) of the compound for the receptor. Further studies would explore the selectivity of the compound for different receptor subtypes. For example, if the compound were to interact with dopamine (B1211576) receptors, its binding affinity for D₁, D₂, D₃, D₄, and D₅ receptor subtypes would be determined to establish its selectivity profile.

Cellular Pathway Modulation Studies

Ultimately, the interaction of a compound with its molecular target(s) leads to the modulation of intracellular signaling pathways. Techniques such as Western blotting, reporter gene assays, and phospho-protein arrays are used to assess the effects of the compound on key signaling proteins and pathways. For instance, if this compound were to inhibit a specific kinase, downstream effects on the phosphorylation state of that kinase's substrates would be examined. The mitogen-activated protein kinase (MAPK) and extracellular signal-regulated kinase (ERK) signaling pathways are common pathways that are often investigated. nih.gov

Investigations of Molecular Interventions in Cell Signaling

No peer-reviewed studies detailing the molecular interventions of this compound in cellular signaling pathways have been identified. Research in this area would typically involve assays to determine if the compound interacts with specific kinases, receptors, or other signaling proteins. Techniques such as western blotting, reporter gene assays, and proteomic analyses would be employed to elucidate its mechanism of action.

Antimicrobial and Antifungal Mechanistic Research

Mode of Action against Microbial Targets

There is no available data on the mode of action of this compound against microbial targets. Such research would investigate how the compound inhibits microbial growth, for instance, by disrupting cell wall synthesis, inhibiting protein or nucleic acid synthesis, or interfering with metabolic pathways.

Resistance Mechanism Studies (from a chemical perspective)

As there are no studies on its antimicrobial activity, there is consequently no research on the mechanisms by which microbes might develop resistance to this compound. This area of study would typically involve genetic sequencing of resistant strains to identify mutations or the acquisition of resistance genes.

Agrochemical Activity: Mechanistic Aspects of Plant Interactions

Plant Growth Regulation Mechanisms

The mechanisms by which this compound may regulate plant growth are currently unknown. Research would be needed to determine its effects on plant hormones, cell division, and differentiation.

Mode of Action against Plant Pathogens (e.g., fungicidal mechanisms)

Information regarding the mode of action of this compound against plant pathogens is not present in the scientific literature. Investigations would be required to understand if it has fungicidal properties and, if so, the specific biochemical pathways it targets in pathogenic fungi.

Potential Research Applications of 6 Butyl 2 Cyclopropylpyrimidin 4 Ol in Chemical Biology and Beyond

Development as Chemical Probes for Biological Systems

The pyrimidine (B1678525) nucleus is a fundamental component of many biologically active molecules, including nucleic acids and various therapeutic agents. growingscience.comwjarr.com This inherent bio-relevance makes pyrimidine derivatives, such as 6-Butyl-2-cyclopropylpyrimidin-4-ol, attractive candidates for development as chemical probes to investigate complex biological systems.

Substituted pyrimidines have been successfully developed as inhibitors for a variety of enzymes, including kinases. nih.gov The structural features of this compound—specifically the hydrogen bond donor/acceptor capabilities of the pyrimidin-4-ol tautomer and the lipophilic nature of the butyl and cyclopropyl (B3062369) groups—could allow it to bind to the active sites of enzymes. nih.gov By modifying this core structure, for example by introducing reporter tags (fluorophores, biotin), researchers could potentially create probes for target identification and validation, to study enzyme kinetics, or to image biological processes in living cells.

Furthermore, pyrimidine derivatives have been investigated for their anti-inflammatory properties, with some compounds showing selective inhibition of enzymes like cyclooxygenase-2 (COX-2). nih.gov It is conceivable that this compound could serve as a lead structure for the development of novel probes to study inflammatory pathways.

Table 1: Potential Biological Targets for Pyrimidine-Based Chemical Probes

| Target Class | Specific Examples | Potential Application of Probe |

|---|---|---|

| Kinases | IRAK4, EGFR | Elucidating signaling pathways, inhibitor screening |

| Cyclooxygenases | COX-1, COX-2 | Investigating inflammation and pain mechanisms |

Exploration in Materials Science Applications (e.g., precursors for functional materials)

The application of pyrimidine derivatives extends beyond biology into the realm of materials science. researchgate.net Certain pyrimidine-based compounds have been shown to possess interesting photophysical properties, making them suitable for use in organic light-emitting diodes (OLEDs). researchgate.net The electronic properties of the pyrimidine ring, modulated by the butyl and cyclopropyl substituents, could potentially be tuned to achieve desired emission spectra or charge-transport characteristics.

The pyrimidine core can also act as a ligand for metal ions. This suggests that this compound could be used as a building block for the synthesis of coordination polymers or metal-organic frameworks (MOFs). Such materials could have applications in gas storage, catalysis, or as chemical sensors. For instance, some pyrimidine derivatives have been employed as fluorescent zinc detectors. researchgate.net

Table 2: Potential Materials Science Applications of Pyrimidine Derivatives

| Application Area | Relevant Properties | Example of Pyrimidine Use |

|---|---|---|

| Organic Electronics | Electroluminescence, Charge Transport | Organic Light-Emitting Diodes (OLEDs) researchgate.net |

| Chemical Sensing | Metal Ion Coordination, Fluorescence | Fluorescent Zinc Detectors researchgate.net |

Role in Catalysis Research (e.g., as ligands or catalysts)

In the field of catalysis, pyrimidine derivatives can play a dual role. Firstly, they can be the target products of catalyzed reactions, with various methods developed for their synthesis using, for example, magnetically recoverable nanocatalysts. nih.gov This is particularly relevant for the efficient and environmentally friendly production of novel pyrimidine compounds.

Secondly, the nitrogen atoms in the pyrimidine ring can coordinate with metal centers, making pyrimidine derivatives potential ligands in transition metal catalysis. The specific electronic and steric environment created by the butyl and cyclopropyl groups in this compound could influence the activity and selectivity of a catalytic system. Research in this area could involve synthesizing metal complexes of this pyrimidine and evaluating their performance in various organic transformations, such as cross-coupling reactions.

While less common, the pyrimidine scaffold itself could be part of an organocatalyst, where the ring system and its substituents help to create a specific chiral environment or activate a substrate through hydrogen bonding.

Table 3: Roles of Pyrimidine Derivatives in Catalysis

| Role in Catalysis | Description |

|---|---|

| Synthetic Target | Efficient synthesis of pyrimidine compounds using advanced catalytic methods. nih.govmdpi.com |

| Ligand for Metal Catalysts | The pyrimidine nitrogen atoms can coordinate to a metal center, influencing the catalyst's properties. |

Applications in Agrochemical Development (focused on chemical innovation, not human/animal health)

The pyrimidine chemical class is well-established in the agrochemical industry, with numerous derivatives used as herbicides, fungicides, and insecticides. researchgate.net These compounds often act by inhibiting essential enzymes in weeds, fungi, or insects. The pyridine (B92270) and pyrimidine classes of herbicides, for example, are used to control broadleaf weeds in various agricultural and non-agricultural settings. epa.gov

Given this precedent, this compound could be a starting point for the discovery of new agrochemicals. The combination of alkyl and cycloalkyl groups is a common feature in many modern pesticides. Research could focus on the synthesis and screening of a library of related compounds to identify molecules with potent and selective activity against specific agricultural pests. Furthermore, some pyrimidine derivatives have been shown to act as plant growth regulators, and the synthesized compounds based on 2-amino-substituted 6-methylpyrimidin-4-ols have demonstrated a pronounced stimulating action on plant growth. researchgate.net This suggests another potential avenue of investigation for this compound in the development of novel agents to enhance crop yields.

Table 4: Potential Agrochemical Applications of Pyrimidine Derivatives

| Agrochemical Class | Mode of Action |

|---|---|

| Herbicides | Inhibition of essential plant enzymes. researchgate.netgoogle.com |

| Fungicides | Disruption of fungal cell processes. researchgate.net |

| Insecticides | Targeting the nervous system or other vital functions of insects. researchgate.net |

Future Research Directions and Challenges for 6 Butyl 2 Cyclopropylpyrimidin 4 Ol Studies

Innovations in Asymmetric Synthesis for Stereoisomerically Pure Forms

The structure of 6-Butyl-2-cyclopropylpyrimidin-4-ol, due to its tautomeric nature with 6-butyl-2-cyclopropylpyrimidin-4(3H)-one, presents a chiral center at the C4 position in its keto form, which can exist as two enantiomers. The biological activities of chiral molecules are often enantiomer-dependent, with one form potentially exhibiting therapeutic effects while the other could be inactive or even detrimental. nih.gov Consequently, the development of methods for the asymmetric synthesis of stereoisomerically pure forms of this compound is a critical research avenue.

Future research will likely focus on catalytic enantioselective methods to produce single enantiomers of this compound and its derivatives. One promising approach is the enantioselective alkylation of a related pyrimidine-5-carbaldehyde (B119791) precursor. For instance, the addition of organozinc reagents to pyrimidine (B1678525) aldehydes in the presence of a chiral catalyst, such as (1S,2R)-N,N-dibutylnorephedrine (DBNE), has been shown to produce chiral pyrimidyl alkanols with high enantiomeric excess. clockss.orgelsevierpure.com This methodology could be adapted to introduce the butyl group asymmetrically.

Another area of innovation lies in the use of chiral auxiliaries. A chiral auxiliary can be temporarily attached to a precursor molecule to direct the stereochemical outcome of a subsequent reaction, after which the auxiliary is removed. slideshare.net The development of novel chiral auxiliaries that are efficient and easily recyclable will be a key challenge. Furthermore, organocatalysis, which uses small organic molecules as catalysts, offers a metal-free alternative for asymmetric synthesis and could be explored for the stereoselective construction of the pyrimidin-4-ol ring system. slideshare.net

Table 1: Potential Asymmetric Synthesis Strategies for this compound

| Strategy | Description | Potential Advantages |

| Chiral Catalyst | Use of a chiral catalyst, such as an amino alcohol with a dialkylzinc reagent, to induce enantioselectivity in the formation of the chiral center. | High catalytic turnover, potential for high enantiomeric excess. |

| Chiral Auxiliary | Temporary incorporation of a chiral molecule to guide a stereoselective reaction. | Predictable stereochemical control. |

| Chiral Pool Synthesis | Starting from a naturally occurring chiral molecule that already contains the desired stereocenter. | Access to enantiomerically pure starting materials. |

| Kinetic Resolution | Selective reaction of one enantiomer from a racemic mixture, leaving the other enantiomer unreacted. | Can be effective for separating enantiomers. |

Discovery of Novel Chemical Reactivity and Transformation Pathways

The pyrimidine core of this compound is an electron-deficient heterocycle, which influences its reactivity. youtube.com Nucleophilic substitution reactions are generally favored at the 2-, 4-, and 6-positions. youtube.comnumberanalytics.com The presence of the hydroxyl group at the 4-position and the butyl and cyclopropyl (B3062369) groups at the 6- and 2-positions, respectively, will modulate this reactivity.

Future research should explore the transformation of the pyrimidin-4-ol core to generate a library of novel derivatives. For example, the hydroxyl group can be converted into other functional groups, such as halides or triflates, which can then serve as handles for cross-coupling reactions like the Suzuki or Stille reactions to introduce a variety of substituents at the 4-position. aurigeneservices.com

The reactivity of the substituents also warrants investigation. The butyl group could undergo selective oxidation or halogenation at various positions, leading to new analogues with potentially different physicochemical properties. The cyclopropyl group, a strained ring system, could participate in ring-opening reactions under specific conditions, providing access to a different chemical space.

The Pinner synthesis, a classic method for preparing pyrimidines from the condensation of a 1,3-dicarbonyl compound with an amidine, could be explored in a retrosynthetic sense to design novel synthetic routes to analogues of this compound. mdpi.com

Advanced Computational Modeling for Predictive Chemistry and Molecular Design

Computational chemistry offers powerful tools to predict the properties and biological activities of molecules, thereby accelerating the drug discovery process. nih.gov For this compound, advanced computational modeling can guide its future development.

Quantitative Structure-Activity Relationship (QSAR) studies can be employed to build mathematical models that correlate the structural features of a series of pyrimidine derivatives with their biological activities. nih.gov These models can then be used to predict the activity of new, unsynthesized analogues of this compound, helping to prioritize synthetic efforts.

Molecular docking simulations can be used to predict the binding mode and affinity of the compound to various biological targets. nih.gov By docking this compound into the active sites of known enzymes or receptors that are targeted by other pyrimidine derivatives, researchers can generate hypotheses about its potential biological targets. nih.gov

Furthermore, computational methods can be used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the compound and its derivatives. nih.gov This early-stage assessment of drug-likeness can help to identify potential liabilities and guide the design of molecules with improved pharmacokinetic profiles.

Table 2: Computational Approaches for the Study of this compound

| Computational Method | Application | Potential Outcome |

| QSAR | Correlate chemical structure with biological activity. | Predict the activity of novel analogues and guide lead optimization. |

| Molecular Docking | Predict the binding mode and affinity to biological targets. | Identify potential protein targets and mechanisms of action. |

| ADMET Prediction | Predict pharmacokinetic and toxicity properties. | Guide the design of compounds with better drug-like properties. |

| Density Functional Theory (DFT) | Study the electronic structure and reactivity. | Understand reaction mechanisms and predict sites of reactivity. |

Identification of Undiscovered Biological Targets and Mechanisms

The pyrimidine scaffold is present in a vast array of biologically active molecules, suggesting that this compound could interact with a variety of biological targets. nih.govorientjchem.orgmdpi.com A key research direction will be to screen this compound against a diverse panel of assays to identify any previously unknown biological activities.

Given that many pyrimidine derivatives are known to be kinase inhibitors, it would be logical to screen this compound against a panel of protein kinases. nih.gov Similarly, its potential as an inhibitor of dihydrofolate reductase, a target for some anticancer and antimicrobial drugs, could be investigated. nih.gov

Recent research has also highlighted the pyrimidine biosynthesis pathway itself as a target for herbicides. pnas.org It would be intriguing to explore whether this compound could have a similar mechanism of action in certain organisms.

Chemical genetics and proteomics approaches could also be employed to identify the cellular targets of this compound. By treating cells with the compound and observing the resulting changes in protein expression or activity, researchers can gain insights into its mechanism of action.

Integration with Emerging Technologies in Chemical Biology and Automated Synthesis

The advancement of new technologies offers exciting opportunities for the study of this compound. Automated synthesis platforms, including flow chemistry systems, can be used to rapidly synthesize a library of derivatives for high-throughput screening. acs.orgnih.govnih.gov This would allow for a more comprehensive exploration of the structure-activity relationships around this scaffold.

Chemical biology tools, such as activity-based protein profiling (ABPP), could be used to identify the covalent targets of reactive derivatives of this compound within a complex biological system. The development of photo-affinity probes based on the compound's structure could also aid in target identification.

DNA-encoded library (DEL) technology is another powerful tool that could be leveraged. acs.org By incorporating the this compound scaffold into a DEL, it would be possible to screen billions of different compounds against a variety of protein targets simultaneously, dramatically increasing the chances of discovering a potent and selective binder.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.